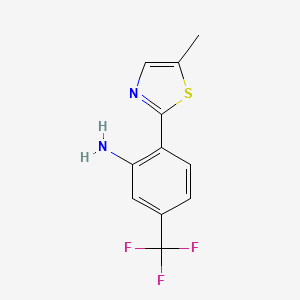

2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C11H9F3N2S |

|---|---|

Molecular Weight |

258.26 g/mol |

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H9F3N2S/c1-6-5-16-10(17-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

DMDLTJZLABYICV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C2=C(C=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Three-Component Mechanochemical Synthesis

The most efficient method involves a solvent-free, mechanochemical approach utilizing a ball mill. This protocol combines 4-trifluoromethylaniline, 3-chloro-2,4-pentanedione, and potassium thiocyanate in the presence of silica sulfuric acid (SSA). The reaction proceeds via:

-

Thiocyanate Activation : Potassium thiocyanate reacts with 3-chloro-2,4-pentanedione to form a thioamide intermediate.

-

Cyclocondensation : The thioamide couples with 4-trifluoromethylaniline, facilitated by SSA’s Brønsted acidity, to construct the thiazole ring.

-

Aromatization : Final elimination steps yield the target compound.

Key Advantages :

Traditional Coupling Reactions

Alternative routes involve sequential coupling of preformed thiazole intermediates with functionalized anilines. For example, 5-methylthiazole-2-carboxylic acid is activated as an acyl chloride and coupled with 5-(trifluoromethyl)aniline under Schotten-Baumann conditions.

Limitations :

-

Multi-Step Process : Requires isolation of intermediates, reducing overall efficiency.

Reaction Optimization and Catalytic Systems

Catalyst Screening

SSA outperforms other solid catalysts in mechanochemical synthesis (Table 1).

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| Silica Sulfuric Acid | 25 | 99 |

| Montmorillonite K10 | 45 | 89 |

| Acidic Alumina | 90 | 82 |

| Silica | 120 | 42 |

Mechanistic Insight : SSA’s high surface acidity accelerates proton transfer during cyclocondensation, minimizing side reactions.

Milling Parameters

Optimized ball milling conditions include:

-

Frequency : 30 Hz (higher frequencies reduce reaction time).

-

Ball Count : Two stainless steel balls (12 mm diameter) ensure efficient energy transfer.

-

Temperature : Ambient conditions, avoiding thermal degradation.

Purification and Characterization

Chromatographic Purification

Post-synthesis, crude products are purified via flash chromatography using ethyl acetate/hexane gradients (0–40%). Ethyl acetate’s moderate polarity effectively elutes the target compound while retaining impurities.

Typical Protocol :

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

X-ray Crystallography : Confirms planar thiazole-aniline conformation and intramolecular hydrogen bonding (CCDC-1580012).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies suggest adapting the mechanochemical protocol to continuous flow reactors. Key parameters:

Chemical Reactions Analysis

Oxidation and Functional Group Transformations

-

Oxidation : The compound can undergo oxidation at reactive sites (e.g., methyl groups) using reagents like MnO₂ or KMnO₄.

-

Alkylation/Acylation : The thiazole amino group or aniline amine can react with alkylating/acylating agents (e.g., DMF-DMA) to form enaminones or acylated derivatives .

Purification and Monitoring

-

Purification : Techniques like recrystallization or chromatography (e.g., HPLC) are employed to isolate the final product.

-

Monitoring : Reactions are tracked using TLC or HPLC to ensure purity and optimal yields.

Reaction Conditions and Data

Characterization and Analysis

-

Structural Confirmation :

Critical Findings from Research

-

Structure-Activity Relationships : Substitution patterns (e.g., methyl groups on thiazole) significantly influence biological potency and selectivity .

-

Synthetic Challenges : Optimization of coupling reactions and minimizing byproducts (e.g., undesired bromination) .

This synthesis pathway underscores the compound’s versatility in medicinal chemistry, leveraging thiazole’s pharmacophoric properties and fluorinated aniline’s reactivity.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various human tumor cell lines. For instance, compounds with similar thiazole structures have demonstrated significant antitumor activity, with some achieving IC50 values in the low micromolar range against cancer cells . The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as a chemotherapeutic agent.

1.2 Antimicrobial Properties

The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. For example, derivatives similar to this compound have shown effectiveness against strains like Escherichia coli and Candida albicans . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

1.3 Antitubercular Activity

Research involving 2-aminothiazole derivatives has indicated promising results against Mycobacterium tuberculosis. The structural features of this compound may contribute to its effectiveness in targeting this pathogen, with studies showing sub-micromolar minimum inhibitory concentrations for related compounds . This positions the compound as a candidate for developing new treatments for tuberculosis.

Agricultural Applications

2.1 Herbicidal Activity

Compounds containing thiazole rings have been explored for their herbicidal properties. The unique chemical structure of this compound may provide selective herbicidal activity against specific weed species while being safe for crops . Research into structure-activity relationships (SAR) can help optimize the efficacy and selectivity of such compounds in agricultural formulations.

2.2 Plant Growth Regulators

Thiazole derivatives are also investigated as plant growth regulators. The incorporation of trifluoromethyl groups can enhance biological activity, potentially leading to improved growth rates or stress resistance in plants . Studies are ongoing to evaluate the effects of these compounds on various physiological processes in plants.

Material Science Applications

3.1 Synthesis of Functional Materials

The unique properties of this compound make it a valuable precursor in the synthesis of functional materials. Its ability to form stable polymers and composites can be exploited in creating materials with specific thermal or electrical properties . Research into polymer blends incorporating thiazole derivatives is expanding, focusing on applications in electronics and coatings.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Ortho vs. Meta Trifluoromethyl Substitution: Derivatives with a 2-(trifluoromethyl)aniline moiety (ortho to the amino group) exhibit higher biological activity compared to 3- or 4-substituted isomers. This "ortho effect" reduces basicity and enhances steric interactions, improving target binding .

- Heterocyclic Substituents: Thiazole vs. Pyridine/Pyrimidine: The 5-methylthiazole group in the target compound enhances π-π stacking and hydrogen-bonding capabilities compared to pyridine or pyrimidine substituents (e.g., 2-(6-methylpyrimidin-4-yl)-4-(trifluoromethyl)aniline, ). Thiazoles are also associated with improved membrane permeability due to moderate lipophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The presence of the methyl group on the thiazole ring can also affect its electronic properties, potentially impacting biological activity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines effectively.

Case Study: Cytotoxicity Assessment

A study evaluated several thiazole-bearing compounds for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with a methyl group at the 4-position of the phenyl ring demonstrated enhanced activity. For example, a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against A-431 cells, suggesting that structural modifications can lead to potent anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | TBD |

| Compound 9 | A-431 | 1.61 |

| Compound 10 | A-431 | 1.98 |

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings

A study on thiazole carboxamide derivatives revealed promising COX inhibitory activity. Compounds were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes, with some exhibiting selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| Thiazole Derivative A | 62% | 71% | 1.14 |

| Thiazole Derivative B | 22% | 85% | 3.86 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or the phenyl moiety can significantly alter potency and selectivity.

Key Findings

- Electron Donating Groups : The presence of electron-donating groups (like methyl) at specific positions enhances cytotoxicity.

- Halogen Substitution : Fluorine and chlorine substitutions have been associated with increased anti-inflammatory activity due to their electronegative nature, which influences binding interactions with enzymes .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous protocols involve reacting brominated intermediates (e.g., 5-bromopyrazine derivatives) with zinc dicyanide under nitrogen atmosphere in dimethylformamide (DMF) at 80°C, using tetrakis(triphenylphosphine)palladium(0) as a catalyst . Similar methods for trifluoromethyl-substituted anilines emphasize Suzuki-Miyaura couplings or Buchwald-Hartwig amination to introduce heterocyclic moieties like methylthiazole groups .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer: Purity is assessed via reverse-phase HPLC with acetonitrile-water gradients (0.03% formic acid modifier) and LCMS for molecular ion confirmation (e.g., m/z 265 [M+H]+) . Structural characterization employs H/C NMR to confirm substituent positions, complemented by high-resolution mass spectrometry (HRMS) for exact mass verification.

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer: While specific data for this compound is limited, analogous trifluoromethyl-aniline derivatives require storage under inert atmospheres (argon/nitrogen) at –20°C to prevent degradation. Lab safety protocols include using gloves, eye protection (category 2A/2B irritation risks), and fume hoods due to potential skin/eye corrosion .

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer: Solubility in polar aprotic solvents (e.g., DMF, DMSO) is leveraged for reactions, while purification uses mixtures like acetonitrile-water. For insoluble intermediates, sonication or elevated temperatures (50–80°C) are employed .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed coupling reactions involving trifluoromethyl-aniline derivatives?

Methodological Answer: The catalytic cycle involves oxidative addition of aryl halides to Pd(0), followed by transmetallation with organozinc or boronic acid reagents. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aryl ring, accelerating reductive elimination . Kinetic studies using in situ F NMR or DFT calculations can elucidate substituent effects on reaction rates.

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction, refined via SHELX software, provides unambiguous confirmation of bond angles, torsion angles, and packing interactions. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks in trifluoromethyl-aromatic systems .

Q. How do researchers address contradictory data in reaction optimization (e.g., yield vs. selectivity)?

Methodological Answer: Design of Experiments (DoE) frameworks systematically vary parameters (catalyst loading, temperature, solvent ratios). Conflicting results (e.g., high yield but low purity) are resolved by adjusting gradient elution in HPLC or introducing scavenger resins to remove Pd residues .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer: Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the methylthiazole ring). Lyophilization or formulation with stabilizers (e.g., antioxidants like BHT) is recommended for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.